3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
3-bromo-N-(4-fluoro-3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFN6O2/c12-9-8-10(14-4-15-11(8)18-17-9)16-5-1-2-6(13)7(3-5)19(20)21/h1-4H,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPJBZYLVWQCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=NNC(=C32)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 353.11 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H6BrFN6O2 |
| Molecular Weight | 353.11 g/mol |
| IUPAC Name | 3-bromo-N-(4-fluoro-3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
| CAS Number | 1173265-26-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various cancer cell lines. For instance:
- In vitro studies showed that related pyrazole compounds inhibited the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells effectively at low micromolar concentrations .
- Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antiviral Activity
The antiviral efficacy of pyrazolo compounds has also been explored, particularly against viruses such as herpes simplex virus type 1 (HSV-1). In vitro evaluations indicated that:
- Compounds within this class exhibited EC50 values in the low micromolar range, suggesting potent antiviral properties .
- Structural modifications at positions C-2 and N-3 were found to enhance antiviral activity significantly.
Other Biological Activities
Beyond anticancer and antiviral properties, this compound may possess a range of other biological activities:
- Anti-inflammatory : Similar compounds have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines.
- Antimicrobial : Studies suggest potential antibacterial properties against various pathogens .
Case Studies
Several case studies illustrate the compound's biological activity:
-
Case Study on Anticancer Activity :
- A study involving a series of pyrazolo derivatives demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
- The study concluded that the presence of nitro and halogen substituents enhances the efficacy against cancer cells.
-
Case Study on Antiviral Efficacy :
- Research focusing on pyrazolo-pyrimidine derivatives indicated that modifications at specific positions led to increased potency against HSV-1, with some derivatives showing activity comparable to established antiviral drugs.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its role as a potential therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases, including cancer and inflammatory disorders.
Case Study: Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound showed promising activity against certain cancer cell lines, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine core could enhance efficacy and selectivity against cancer cells.
Inhibition of Kinases
The compound's structure allows for potential kinase inhibition, which is crucial in developing treatments for diseases like cancer and autoimmune disorders.
Data Table: Kinase Inhibition Studies
| Compound | Kinase Target | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | EGFR | 0.5 | |
| This compound | VEGFR | 0.8 |
Neuropharmacology
There is emerging interest in the neuropharmacological effects of pyrazolo[3,4-d]pyrimidines. The compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. This property could be beneficial in developing therapies for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with analogs:
Key Observations :
- The nitro group in the target compound increases polarity and may enhance binding to charged residues in biological targets compared to non-nitrated analogs .
Anti-Inflammatory Activity
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including the target compound, suppress pro-inflammatory cytokines (e.g., CXCL8, TNF-α) in immune cells. For example:
- A lead compound in this class reduced IL-6 and CXCL8 production in rheumatoid arthritis fibroblast-like synoviocytes (FLS) by >50% at 10 μM .
Anticancer Activity
Derivatives with hydrophobic substitutions (e.g., phenylethynyl, dimethoxy groups) exhibit nanomolar IC₅₀ values against breast cancer cells:
- Compounds 36 and 37 (Table 3 in ) showed IC₅₀ values of 9.8 nM and 10.2 nM , respectively, due to interactions with ATP-binding sites .
- The target compound’s bromo substituent may similarly enhance hydrophobic interactions in kinase binding pockets.
Thermal and Chemical Stability
- Derivatives with nitro groups (e.g., [3-(4-Fluorophenyl)-1-(4-NO₂Ph)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine) exhibit exceptional thermal stability (mp >340°C) , suggesting the target compound may also display high stability.
Preparation Methods
Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This intermediate is synthesized through bromination and cyclization steps involving pyrazole and pyrimidine precursors. Key conditions include:
- Use of brominating agents to introduce the bromo substituent at the 3-position.
- Cyclization reactions to form the fused pyrazolo[3,4-d]pyrimidine ring system.
Amination with 4-Fluoro-3-nitroaniline
The amination step involves coupling the 3-bromo intermediate with 4-fluoro-3-nitroaniline under basic conditions. Typical reaction conditions include:
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Temperature | 25–30°C initially, then heated to 120°C |
| Reaction Time | 5–12 hours, with possible overnight stirring |
| Workup | Extraction with ethyl acetate, washing, concentration, and recrystallization with hexane |
In one reported procedure, a mixture of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 g), potassium carbonate (12.9 g), and tert-butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate (14.35 g) in DMF was stirred at 120°C for 5–6 hours, followed by additional reagent addition and overnight stirring. The product was extracted and purified to yield approximately 7.5 g of the target compound.
Alternative Coupling Methods
Other synthetic methodologies include:
- Mitsunobu reaction conditions using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–20°C to couple intermediates.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane/water at 100°C under inert atmosphere for 12 hours to construct the pyrazolopyrimidine core or append substituents.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination in DMF with K2CO3 | 25–30°C initial, then 120°C, 5–12 h | ~75 | Extraction with ethyl acetate, recrystallization with hexane |
| Mitsunobu coupling in THF | DIAD, triphenylphosphine, 0–20°C, overnight | 77 | Purification by silica gel chromatography |
| Pd-catalyzed cross-coupling | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 100°C, 12 h | 79 | Inert atmosphere, column chromatography |
- The use of potassium carbonate as a base in polar aprotic solvents such as DMF or DMSO facilitates effective nucleophilic substitution on the pyrazolopyrimidine ring.
- Elevated temperatures (around 120°C) are necessary to drive the amination reaction to completion.
- The Mitsunobu reaction provides an alternative mild coupling strategy, suitable for sensitive substrates.
- Palladium-catalyzed cross-coupling is efficient for constructing complex pyrazolopyrimidine derivatives with high yields.
- Purification typically involves extraction, solvent removal under reduced pressure, and recrystallization or silica gel chromatography to achieve high purity.
The preparation of 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is accomplished through a multi-step synthetic process involving:
- Formation of the 3-bromo-pyrazolopyrimidine core.
- Subsequent amination with 4-fluoro-3-nitroaniline under basic and heated conditions.
- Optional use of Mitsunobu reaction or Pd-catalyzed cross-coupling for intermediate synthesis or functional group installation.
The reported yields range from 75% to 79% depending on the method, with reaction conditions optimized for temperature, solvent, and reagent stoichiometry to maximize product purity and yield.
Q & A
What are the primary synthetic routes for 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
Level : Basic
Answer :
The synthesis typically involves multi-step reactions, including halogenation, coupling, and functional group modifications. For example:
- Bromination : Bromine or HBr may be introduced at the pyrazolo[3,4-d]pyrimidine core under controlled conditions (e.g., anhydrous solvents, reflux) to yield 3-bromo intermediates .
- Buchwald-Hartwig coupling : Aryl amines (e.g., 4-fluoro-3-nitroaniline) are coupled to the brominated core using palladium catalysts (e.g., Pd₂(dba)₃, XPhos) under inert atmospheres .
- Purification : Column chromatography or recrystallization (e.g., acetonitrile or DCM/hexane mixtures) is used to isolate intermediates.
Characterization : - 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₈BrFN₆O₂: 369.9832) .
How do substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence reaction yields and selectivity?
Level : Basic
Answer :
Substituents like bromine, nitro, and fluoro groups significantly affect reactivity:
- Electron-withdrawing groups (e.g., -NO₂, -F): Enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic aromatic substitution (SNAr) with amines .
- Steric hindrance : Bulky groups (e.g., 4-fluoro-3-nitrophenyl) may reduce coupling efficiency in Pd-catalyzed reactions, requiring optimized ligand-to-metal ratios (e.g., XPhos:Pd₂(dba)₃ = 2:1) .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates but may promote side reactions (e.g., nitro group reduction) if not rigorously dried .
What strategies are employed to assess kinase inhibition selectivity of this compound?
Level : Advanced
Answer :
- Kinase profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to test inhibitory activity (IC₅₀) against >50 kinases, including Src, Abl, and MAPK family members .
- Structural analysis : Compare binding modes via X-ray crystallography or docking (e.g., PyMOL) to identify key interactions (e.g., hydrogen bonding with kinase hinge regions) .
- Selectivity filters : Modify hydrophobic side chains (e.g., 4-fluoro-3-nitrophenyl) to avoid off-target binding to ATP pockets of non-target kinases .
How are structure-activity relationship (SAR) studies designed to optimize this compound’s potency?
Level : Advanced
Answer :
- Core modifications : Introduce substituents (e.g., cyclopropyl, trifluoromethyl) at the pyrazolo[3,4-d]pyrimidine N1 or C3 positions to enhance hydrophobic interactions .
- Linker optimization : Vary spacer length/rigidity (e.g., ethylene vs. cyclohexyl) to balance potency and pharmacokinetics .
- In vitro assays : Measure IC₅₀ in cell lines (e.g., MCF-7 for breast cancer) and compare with control inhibitors (e.g., PP1) to validate target engagement .
What in vivo models are used to evaluate antitumor efficacy, and how is toxicity managed?
Level : Advanced
Answer :
- Xenograft models : Administer compound (e.g., 10–50 mg/kg, oral) to nude mice bearing TNBC tumors; monitor tumor volume via caliper measurements .
- Toxicity mitigation :
How is computational modeling applied to predict binding affinity and resistance mechanisms?
Level : Advanced
Answer :
- Molecular dynamics (MD) simulations : Simulate kinase-ligand complexes (e.g., Src kinase) to identify conformational changes (e.g., DFG-out vs. DFG-in states) that influence binding .
- Resistance prediction : Use alanine scanning mutagenesis in silico to pinpoint residues (e.g., Thr338→Met in Src) that confer resistance via steric clashes .
What methodologies address drug resistance in kinase-targeted therapies using this compound?
Level : Advanced
Answer :
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., VHL or cereblon) to degrade resistant kinase mutants .
- Combination therapy : Co-administer with allosteric inhibitors (e.g., inhibitor 2 in Chakraborty et al.) to suppress compensatory signaling pathways .
How are pharmacokinetic properties (e.g., CNS penetration) optimized for this compound?
Level : Advanced
Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
